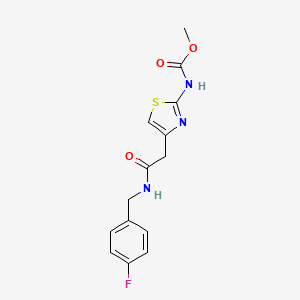

Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a fluorinated benzylamino side chain and a carbamate functional group. The thiazole ring serves as a core scaffold, while the 4-fluorobenzyl and carbamate moieties likely influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

methyl N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3S/c1-21-14(20)18-13-17-11(8-22-13)6-12(19)16-7-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZKCAWEWLMPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar thiazole and sulfonamide groups have shown known antibacterial activity. Another compound with a similar structure, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, has been reported to target Hematopoietic prostaglandin D synthase.

Mode of Action

Compounds with similar thiazole and sulfonamide groups have shown antibacterial activity. These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine. The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex.

Biological Activity

Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₈H₁₉FN₂O₃S

- Molecular Weight : 330.35 g/mol

The presence of the thiazole ring and the 4-fluorobenzyl group contributes to its unique biological properties.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, similar compounds featuring thiazole moieties have shown inhibitory activity against proteases, which are critical for viral replication, particularly in the context of SARS-CoV .

- Antimicrobial Activity : Related compounds have demonstrated efficacy against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant in nosocomial infections . The thiazole structure is often associated with antimicrobial properties.

- Tyrosinase Inhibition : The compound's structural analogs have been noted for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can have implications in treating hyperpigmentation disorders .

Efficacy Against Viral Proteases

A study evaluated the inhibitory effects of compounds similar to Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate against the SARS-CoV 3CL protease. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant inhibition:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 0.12 | Protease Inhibition |

| Compound B | 0.25 | Protease Inhibition |

| Methyl Carbamate | TBD | TBD |

Antimicrobial Activity

In vitro studies have shown that thiazole-containing compounds exhibit antimicrobial properties. A comparative analysis is presented below:

| Microorganism | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acinetobacter baumannii | Methyl Carbamate | 8 μg/mL |

| Pseudomonas aeruginosa | Methyl Carbamate | 16 μg/mL |

These results highlight the potential use of this compound as a lead structure for developing new antimicrobial agents.

Case Studies

- Case Study on Tyrosinase Inhibition : A study focusing on tyrosinase inhibitors found that derivatives similar to Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate showed promising results with IC50 values significantly lower than traditional inhibitors like kojic acid . This suggests a potential for developing skin-lightening agents with reduced cytotoxicity.

- Antiviral Activity Assessment : Another investigation assessed the antiviral efficacy of related thiazole compounds against various viral strains, indicating that modifications to the benzyl group could enhance activity against specific proteases involved in viral replication .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Potential : This compound is being investigated for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structural features allow it to interact with biological targets effectively, making it a candidate for anticancer drug development.

2. Biological Studies

- Target Interaction Studies : Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate serves as a model compound for studying interactions between small molecules and biological macromolecules such as proteins and nucleic acids. This can help elucidate the mechanisms of action of various biochemical processes.

3. Chemical Biology

- Probing Biological Systems : The compound is utilized as a tool in chemical biology to investigate cellular mechanisms. Its ability to affect enzyme activity can provide insights into metabolic pathways and disease mechanisms.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that compounds similar to Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibit significant cytotoxic effects on various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

- Biochemical Pathway Exploration : Studies have utilized this compound to explore metabolic pathways involved in cancer progression. By inhibiting specific enzymes, researchers have been able to map out the interactions within these pathways, providing valuable insights into potential therapeutic targets.

Comparison with Similar Compounds

Structural Classification of Analogs

The compound can be compared to three primary classes of derivatives based on the evidence:

Thiazole-Based Carbamates () Example: tert-Butyl (4-((Z)-1-(hydroxyimino)-2-((((2R,5R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate ()

- Key Features: Carbamate group, thiazole core, and complex substituents (e.g., hydroxyimino, furothiazine).

- Molecular Weight : 469.53 g/mol vs. estimated ~350–400 g/mol for the target compound.

- Relevance : The carbamate group enhances stability compared to urea derivatives, while bulky substituents may reduce solubility .

Thiazole-Acetamides with Aryl Substituents ()

- Key Features : Acetamide linker, 4-fluorophenyl group, and triazole-thiazole hybrid structure.

- Melting Point : 188–190°C (compound 9c ) vs. likely lower for the target due to less rigidity.

- Relevance : Fluorinated aryl groups improve lipophilicity and binding affinity in bioactive compounds .

- Example : 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b , ).

- Key Features : Urea instead of carbamate, piperazine linker, and benzylidene hydrazine.

- Yield : 78.3% vs. typical carbamate synthesis yields (~70–80%, inferred from –2).

- Relevance : Urea derivatives often exhibit higher hydrogen-bonding capacity but lower metabolic stability than carbamates .

Table 1: Key Properties of Structural Analogs

Key Observations:

- Molecular Weight : Carbamates (e.g., ) are generally lighter than urea derivatives () due to simpler substituents.

- Melting Points : Fluorinated analogs (e.g., 9b ) exhibit moderate melting points, suggesting balanced crystallinity and solubility.

- Synthetic Yields : Carbamate and urea derivatives show comparable yields (~70–80%), indicating feasible synthesis routes .

Functional Group Impact

- Carbamate vs. Urea : Carbamates (target compound) are more hydrolytically stable than ureas, making them preferable for drug design .

- Fluorinated Substituents: The 4-fluorobenzyl group in the target compound likely enhances bioavailability and target binding compared to non-fluorinated analogs (e.g., 9d in with 4-methylphenyl) .

- Thiazole Core Modifications : Piperazine linkers () increase molecular complexity but may reduce membrane permeability compared to simpler carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.